molecular formula C12H15NO5S B3057756 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid CAS No. 847971-96-4

5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B3057756
CAS No.: 847971-96-4
M. Wt: 285.32 g/mol
InChI Key: YMDWCKBWJZBWPG-UHFFFAOYSA-N
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Description

5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methanesulfonyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-nitrobenzoic acid.

    Substitution Reaction: The nitro group is reduced to an amine, followed by a substitution reaction with methanesulfonyl chloride to introduce the methanesulfonyl group.

    Morpholine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include sulfone derivatives, benzyl alcohol derivatives, and various substituted morpholine compounds.

Scientific Research Applications

5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The morpholine ring can interact with various receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Methanesulfonyl)-2-(piperidin-4-yl)benzoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.

    5-(Methanesulfonyl)-2-(pyrrolidin-4-yl)benzoic acid: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid is unique due to the presence of both the methanesulfonyl group and the morpholine ring, which confer distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

5-methylsulfonyl-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-19(16,17)9-2-3-11(10(8-9)12(14)15)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDWCKBWJZBWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610760
Record name 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847971-96-4
Record name 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was synthesised according to the procedure described for the synthesis of 5-Methanesulfonyl-2-pyrrolidin-1-yl-benzoic acid from 2-Chloro-5-(methane-2-sulfonyl)-benzoic acid and morpholine and obtained in 80% yield. MS (m/e): 284.1 (MH−, 100%).
Name
5-Methanesulfonyl-2-pyrrolidin-1-yl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Chloro-5-(methane-2-sulfonyl)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of 4.26 mmol 2-chloro-5-methanesulfonyl-benzoic acid (Example B1(a)) in 8 ml morpholine was heated at 110° C. for 15 h. After evaporation of all volatiles the residue was acidified by addition of 1 N HCl and extracted three times with ethyl acetate. The combined organic extracts were washed sequentially with 1 N HCl and saturated brine, dried over sodium sulphate, and concentrated in vacuo to afford the title compound as a light yellow amorphous solid (58%). MS (m/e): 284.1 ([M−H]−, 100%).
Quantity
4.26 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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